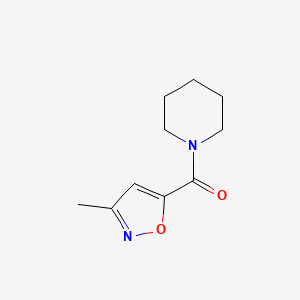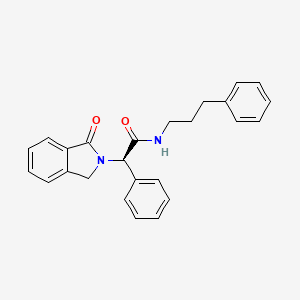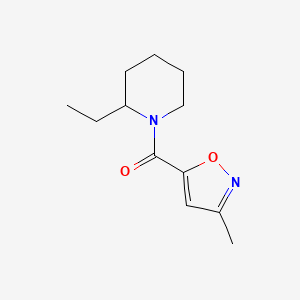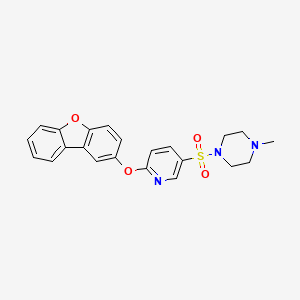
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone, also known as JNJ-42153605, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. By inhibiting the serotonin transporter, (3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone may increase the levels of serotonin in the brain, which may have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin in the brain and improve mood and behavior. It has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on (3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone. One direction is to investigate its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective inhibitors.
Synthesemethoden
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone has been described in several research articles. One method involves the reaction of 3-methyl-5-aminooxazole with 1-(4-chlorophenyl)piperidin-4-ylmethanone in the presence of a base and a catalyst. Another method involves the reaction of 3-methyl-5-aminooxazole with 1-(4-chlorophenyl)piperidin-4-ylmethanone in the presence of a reducing agent and a catalyst.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone has been investigated for its potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for anxiety, depression, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-7-9(14-11-8)10(13)12-5-3-2-4-6-12/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZQCINBCFGORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)

methanone](/img/structure/B7478270.png)





![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)